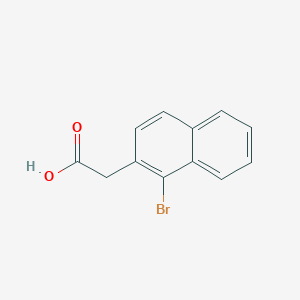
3-fluoropyrrolidine-2-carboxylic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropyrrolidine-2-carboxylic acid, a mixture of diastereomers, is a fluorinated derivative of pyrrolidine-2-carboxylic acid. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyrrolidine ring, which significantly influences its chemical properties and reactivity. The mixture of diastereomers adds complexity to its behavior, making it a subject of interest in various scientific fields.
Synthetic Routes and Reaction Conditions:
Fluorination of Pyrrolidine-2-carboxylic Acid: The fluorination process typically involves the reaction of pyrrolidine-2-carboxylic acid with a fluorinating agent such as Selectfluor or DAST (Diethylaminosulfur trifluoride) under controlled conditions.
Chiral Resolution: Since the compound exists as a mixture of diastereomers, chiral resolution techniques such as crystallization or chromatography may be employed to separate the individual diastereomers.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound can be produced in batches using large-scale reactors equipped with precise temperature and pressure control to ensure consistent quality.
Continuous Flow Chemistry: Continuous flow processes can be employed to enhance efficiency and scalability, allowing for the continuous production of the compound with minimal batch-to-batch variation.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Fluorinated derivatives or substituted pyrrolidines.
Scientific Research Applications
3-Fluoropyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated compounds in biological systems.
Industry: The compound is used in the production of fluorinated polymers and materials with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism by which 3-fluoropyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, the fluorine atom can enhance the binding affinity of the compound to its molecular target, often involving interactions with enzymes or receptors. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Pyrrolidine-2-carboxylic Acid: The non-fluorinated analog.
3-Fluoropyrrolidine-2-carboxylic Acid (Single Diastereomer): The individual diastereomers separated from the mixture.
Other Fluorinated Pyrrolidines: Compounds with fluorine atoms at different positions on the pyrrolidine ring.
Uniqueness: 3-Fluoropyrrolidine-2-carboxylic acid stands out due to the presence of the fluorine atom, which significantly alters its chemical reactivity and physical properties compared to its non-fluorinated counterparts. The mixture of diastereomers adds an additional layer of complexity, making it a versatile compound for various applications.
Properties
CAS No. |
1423029-33-7 |
|---|---|
Molecular Formula |
C5H8FNO2 |
Molecular Weight |
133.1 |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



